(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Its structure comprises a fused thiazole-pyrimidine core with a benzylidene substituent at position 2, a methyl group at position 7, and a carboxamide group at position 4. The (E)-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .
Propriétés
IUPAC Name |
(2E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-18-23(25(31)29-21-15-9-4-10-16-21)24(20-13-7-3-8-14-20)30-26(32)22(33-27(30)28-18)17-19-11-5-2-6-12-19/h2-17,24H,1H3,(H,29,31)/b22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAOQLEYBVCOK-OQKWZONESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be prostaglandin E2 (PGE2) and cyclooxygenase (COX) enzymes . These targets play a crucial role in the inflammatory response, with COX enzymes being responsible for the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins.
Mode of Action
The compound’s mode of action is associated with the inhibition of PGE2 generated by COX enzymes. Like other nonsteroidal anti-inflammatory drugs (NSAIDs), it functions by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2.
Biochemical Pathways
The compound affects the biochemical pathways involving the production of inflammatory mediators. By inhibiting the COX enzymes, it reduces the production of prostaglandins, leukotrienes, and other inflammatory mediators. This leads to a decrease in inflammation and associated symptoms.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the production of key inflammatory mediators, it can alleviate symptoms associated with inflammatory conditions.
Activité Biologique
(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring system. The synthesis typically involves multi-step reactions that may include condensation reactions and functional group modifications to achieve the desired structure. Recent advancements in synthetic methodologies have emphasized greener approaches using catalysts or microwave-assisted techniques to enhance yield and reduce reaction times.
Table 1: Key Structural Features of (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
| Feature | Description |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 396.49 g/mol |
| Functional Groups | Benzylidene, Carboxamide |
| Core Structure | Thiazolo[3,2-a]pyrimidine |
Anticancer Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. In vitro tests have demonstrated that (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can disrupt cell cycles and induce apoptosis in various cancer cell lines including A549 (lung cancer) and HEPG-2 (liver cancer) cells.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Topoisomerase II inhibition |
| HEPG-2 | 8.0 | Induction of apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits activity against several pathogenic bacteria.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylidene moiety and variations in the thiazolo and pyrimidine rings can significantly affect its potency and selectivity against different biological targets.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring enhanced cytotoxicity.
- Findings : Compound variants with electron-withdrawing groups showed increased potency against HEPG-2 cells.
-
Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory properties of this compound through COX inhibition assays.
- Results : The compound exhibited a dose-dependent inhibition of COX enzymes with an IC50 value comparable to standard anti-inflammatory drugs.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Group Comparisons
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectral Data
| Compound | Melting Point (°C) | IR (CN/CO Stretch, cm⁻¹) | ^1H NMR Key Signals (δ, ppm) | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Not reported | ~1700 (C=O) | Benzylidene =CH (~8.0), methyl (~2.3) | ~483 (estimated) |
| (2Z)-2-(4-Cyanobenzylidene)-... (11b) | 213–215 | 2209 (CN) | 4-CN-ArH (6.67–7.41), =CH (8.01) | 403 |
| Trimethoxybenzylidene derivative | 427–428 K | 1719 (C=O) | Trimethoxy-ArH (6.56–7.29), =CH (7.94) | 494.55 |
| 2-Fluorobenzylidene analog | Not reported | ~1710 (C=O) | Fluorinated ArH (7.10–7.82), =CH (~8.0) | ~452 (estimated) |
Key observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
